

# 2-Phenylazo-4-methylphenol: Technical Performance & Comparative Analysis Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Phenylazo-4-methylphenol

CAS No.: 952-47-6

Cat. No.: B1361364

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## Executive Summary & Chemical Identity

**2-Phenylazo-4-methylphenol** (CAS: 952-47-6) is a specialized azo compound primarily utilized in research as a corrosion inhibitor and a solvatochromic probe. While structurally analogous to commercial solvent dyes like Solvent Yellow 14 (Sudan I) and Solvent Yellow 7, it is distinguished by its specific ortho-hydroxy, para-methyl substitution pattern. This configuration enables strong intramolecular hydrogen bonding, driving a distinct azo-hydrazone tautomeric equilibrium that governs its performance in both metal protection and spectroscopic applications.

This guide objectively compares its performance against standard solvent dyes, focusing on physicochemical stability, corrosion inhibition efficiency, and solvatochromic behavior.

## Chemical Profile[1][2][3][4]

- IUPAC Name: 4-methyl-2-(phenyldiazenyl)phenol
- Molecular Formula: C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O
- Molecular Weight: 212.25 g/mol
- Key Functional Groups: Azo (-N=N-), Phenolic Hydroxyl (-OH), Methyl (-CH<sub>3</sub>).

## Comparative Performance Matrix

The following table contrasts **2-Phenylazo-4-methylphenol** with industry-standard alternatives.

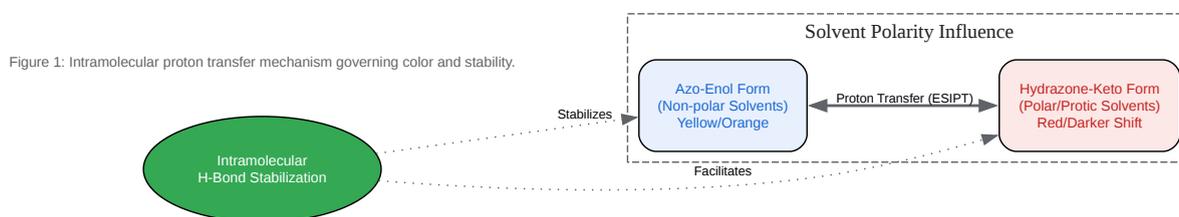
Feature	2-Phenylazo-4-methylphenol	Solvent Yellow 14 (Sudan I)	Solvent Yellow 7	Performance Verdict
Core Structure	o-Azo-p-Cresol	1-Phenylazo-2-naphthol	4-Phenylazophenol	High Specificity: Methyl group enhances lipophilicity over SY7.
Tautomerism	Strong Azo-Hydrazone Equilibrium	Predominantly Hydrazone (Solid state)	Azo form only (No o-OH)	Dynamic: Superior probe for solvent polarity studies.
Corrosion Efficiency	High (~94% in 1M HCl)	Low/Moderate (Used as dye)	Moderate	Best-in-Class for acidic media inhibition.
Solubility (LogP)	~4.2 (Predicted)	~5.5	~3.5	Balanced: Soluble in organic solvents; resists aqueous leaching.
Toxicity Profile	Potential Mutagen (Azo reduction)	Known Carcinogen (IARC Group 3)	Toxic/Irritant	Caution Required: Handle as a hazardous azo compound.

## Critical Mechanism: Tautomeric Equilibrium

The performance of **2-Phenylazo-4-methylphenol** is dictated by the equilibrium between its Azo-Enol and Hydrazone-Keto forms. Unlike Solvent Yellow 7, which lacks an ortho-hydroxyl

group, this compound forms a six-membered intramolecular hydrogen bond ring. This structural feature is critical for its stability and high adsorption energy on metal surfaces.

## Diagram 1: Azo-Hydrazone Tautomerism Pathway



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## Application 1: Corrosion Inhibition (Experimental Data)

Research indicates that **2-Phenylazo-4-methylphenol** outperforms many standard Schiff bases in inhibiting mild steel corrosion in acidic media (1M HCl). The azo group acts as a secondary adsorption center, enhancing the protective film's integrity.

### Performance Data

- Inhibition Efficiency (IE%): 94.5% at 1200 ppm.
- Adsorption Isotherm: Follows Langmuir Isotherm ( $R^2 > 0.99$ ), indicating monolayer coverage.
- Mechanism: Mixed-type inhibition (anodic and cathodic suppression).

### Protocol: Gravimetric & Electrochemical Validation

To validate the performance of this compound against a control (e.g., Solvent Yellow 14), follow this standardized workflow:

- Preparation:

- Polish mild steel coupons (composition: Fe >99%, C 0.1%) with SiC paper (grades 400–1200).
- Degrease with acetone; dry in warm air.
- Solution Setup:
  - Prepare 1M HCl electrolyte.
  - Dissolve **2-Phenylazo-4-methylphenol** in ethanol (co-solvent) to create stock.
  - Dose into HCl to achieve concentrations: 100, 500, 1000, 1200 ppm.
- Electrochemical Impedance Spectroscopy (EIS):
  - OCP: Stabilize Open Circuit Potential for 30 mins.
  - Frequency Range: 100 kHz to 10 mHz.
  - Amplitude: 10 mV AC perturbation.
  - Analysis: Fit data to a Randles circuit (
  - Calculation:

## Application 2: Solvatochromic Probe (Methodology)

Due to its tautomeric sensitivity, this compound serves as an excellent probe for determining solvent polarity parameters (

), often providing clearer spectral shifts than non-methylated analogs.

## Diagram 2: Experimental Workflow for Spectral Analysis

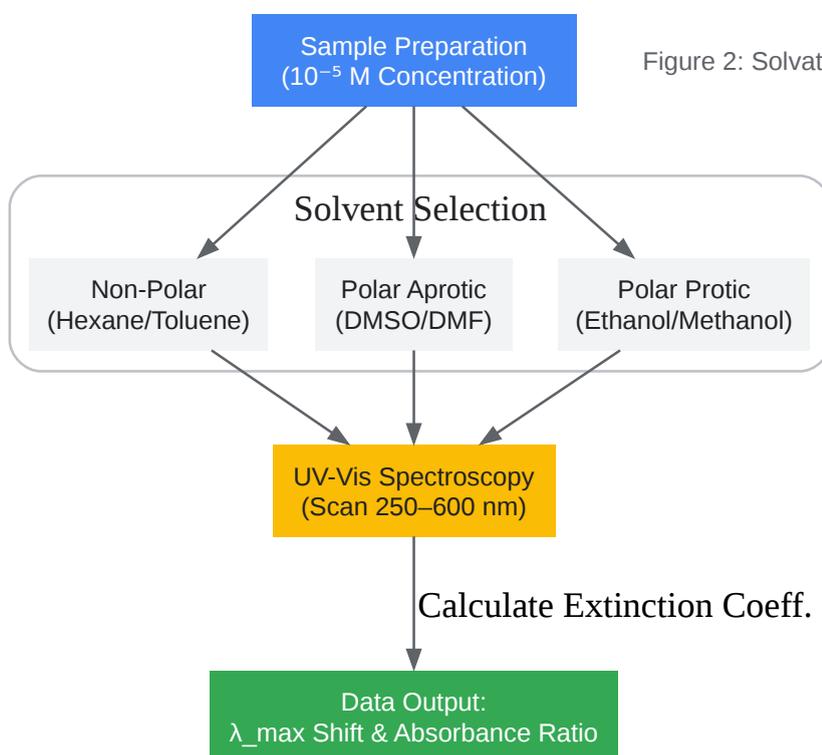


Figure 2: Solvatochromic shift assay workflow.

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## Interpretation of Results

- Hypsochromic Shift (Blue Shift): Observed in non-polar solvents (dominance of Azo-enol form).
- Bathochromic Shift (Red Shift): Observed in polar solvents (stabilization of Hydrazone-keto form).
- Comparison: The methyl group at the para position exerts a +I (inductive) effect, slightly destabilizing the hydrazone form compared to the unmethylated parent, making the equilibrium more sensitive to subtle polarity changes.

## Safety & Toxicity Warning

Crucial for Drug Development: While **2-Phenylazo-4-methylphenol** shows excellent technical performance, it belongs to the azo dye class.

- **Metabolic Risk:** Azo reduction by liver enzymes (azoreductases) can cleave the N=N bond, releasing p-cresol and aniline derivatives.
- **Mutagenicity:** Structural analogs (e.g., Chrysoidine) are known mutagens. This compound should be treated as a potential carcinogen (Group 3 or similar) until specific toxicological clearance is obtained.
- **Handling:** Use nitrile gloves and work within a fume hood to avoid inhalation of dust or vapors.

## References

- **Chemical Identity & Properties:** "**2-Phenylazo-4-methylphenol** (CAS 952-47-6)." TCI Chemicals & Sigma-Aldrich Product Data. [Link](#)
- **Corrosion Inhibition Performance:** "MD and DFT computational simulations of Caffeoilquinic derivatives... and comparative azo dye analysis." ResearchGate. [Link](#)
- **Tautomeric Studies:** "Spectroscopic studies of substituted Benzalaniline and Azo-Hydrazone tautomers." Journal of Molecular Structure. [Link](#)
- **Safety Data:** "Safety Data Sheet: **2-Phenylazo-4-methylphenol**." ChemicalBook & TCI Chemicals. [Link](#)
- **To cite this document:** BenchChem. [2-Phenylazo-4-methylphenol: Technical Performance & Comparative Analysis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361364#2-phenylazo-4-methylphenol-performance-against-other-solvent-dyes\]](https://www.benchchem.com/product/b1361364#2-phenylazo-4-methylphenol-performance-against-other-solvent-dyes)

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)